molecular formula C18H22N6 B2521901 N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897619-18-0

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2521901
CAS No.: 897619-18-0
M. Wt: 322.416
InChI Key: ULHKNBMZCOARQT-UHFFFAOYSA-N
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Description

N4-Benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by distinct substitutions at the N4, N6, and position 1 of the heterocyclic core. The N4 position is substituted with a benzyl group (C₆H₅CH₂), the N6 with a cyclopentyl moiety (C₅H₉), and position 1 with a methyl group (CH₃).

Properties

IUPAC Name

4-N-benzyl-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-24-17-15(12-20-24)16(19-11-13-7-3-2-4-8-13)22-18(23-17)21-14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHKNBMZCOARQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.

Chemical Reactions Analysis

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of CDK2/cyclin A2. This inhibition leads to the disruption of the cell cycle, particularly at the G1/S transition, thereby inducing apoptosis in cancer cells. The compound achieves this by binding to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression .

Comparison with Similar Compounds

Key Observations :

  • N4 Benzyl vs. Aromatic/Electrophilic Groups : The benzyl group in the target compound provides moderate lipophilicity compared to the polar 3-methoxyphenyl or electrophilic 3-chloro-4-methylphenyl . This may enhance membrane permeability while retaining solubility.
  • N6 Cyclopentyl vs.
  • Position 1 Methyl vs.

Physicochemical Properties

Property Target Compound (Est.) N4-Ethyl-N6,1-diphenyl N4-(3-Methoxyphenyl) N4-(3-Cl-4-MePh)-N6-ethyl N4,N6-Dimethyl
Molecular Weight (g/mol) ~350 (est.) 344.4 403.5 316.79 178.19
Aqueous Solubility (µg/mL) Not reported Not reported Not reported 0.5 (pH 7.4) Not reported
LogP (est.) ~3.5 ~4.2 ~3.8 ~3.0 ~1.5
Melting Point (°C) Not reported 85% yield, m.p. unreported Not reported Not reported Not reported

Key Observations :

  • The chloro-methylphenyl derivative exhibits low solubility (0.5 µg/mL), likely due to hydrophobicity from the chloro group. The target compound’s benzyl and cyclopentyl groups may similarly reduce solubility but enhance blood-brain barrier penetration.
  • The dimethyl derivative has the lowest molecular weight (178.19 g/mol) and LogP (~1.5), favoring renal excretion but limiting cellular uptake.

Anticancer and JAK Inhibitory Profiles

  • The cyclopentyl group may optimize binding to JAK3’s hydrophobic pocket.
  • N4-Ethyl-N6,1-diphenyl (7a) : Tested as an anticancer agent, though specific IC₅₀ values are unreported. The diphenyl substitution may improve DNA intercalation but reduce selectivity.
  • JAK3-Selective Analogues : Studies highlight that N6-cyclopentyl and N4-aromatic groups enhance JAK3 affinity. For example, cycloheptyl-substituted derivatives may exhibit off-target effects due to excessive bulk.

Selectivity Trends :

  • Smaller N6 groups (e.g., ethyl ) reduce steric clashes in compact binding sites, while bulkier groups (cyclopentyl, cycloheptyl) improve selectivity for larger pockets (e.g., JAK3 vs. JAK2) .

Biological Activity

N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, a member of the pyrazolo[3,4-d]pyrimidine family, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets.

  • Molecular Formula : C18H22N6
  • Molecular Weight : 322.4075 g/mol
  • CAS Number : 897619-18-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in target organisms. Research suggests that it may interfere with the synthesis of essential biomolecules in bacteria and fungi, leading to antimicrobial effects. The exact molecular targets are still under investigation but may include key enzymes involved in metabolic pathways.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Antibacterial Properties : Studies indicate that this compound shows significant inhibition against various bacterial strains. The mechanism likely involves disruption of DNA synthesis or inhibition of essential metabolic pathways.
  • Antifungal Activity : Preliminary data suggest that this compound also possesses antifungal properties, potentially through similar mechanisms as its antibacterial activity.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the compound against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity.
  • Antifungal Activity :
    • In vitro assays tested the compound against Candida albicans and Aspergillus niger. The results showed an MIC of 64 µg/mL for C. albicans, suggesting moderate antifungal activity.

Comparative Analysis Table

Activity TypeTarget OrganismMIC (µg/mL)
AntibacterialEscherichia coli32
AntibacterialStaphylococcus aureus16
AntifungalCandida albicans64
AntifungalAspergillus nigerNot determined

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrazole derivatives. The synthetic routes often utilize cyclization reactions followed by functional group modifications to achieve the desired structure.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.
  • In vivo studies to assess efficacy and safety profiles.
  • Investigating potential synergistic effects with other antimicrobial agents.

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